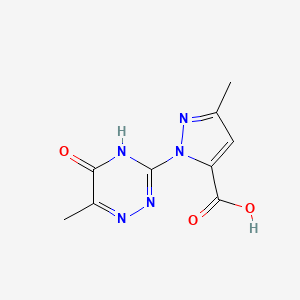

3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-methyl-2-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3/c1-4-3-6(8(16)17)14(13-4)9-10-7(15)5(2)11-12-9/h3H,1-2H3,(H,16,17)(H,10,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFJMDCCADTVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=NN=C(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Pyrazole Ring Formation

The synthesis begins with constructing the pyrazole-5-carboxylic acid backbone. A common approach involves cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl 3-oxobutanoate reacts with methylhydrazine under acidic conditions to form 3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester . Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes while maintaining yields above 85% .

Key Reaction Conditions:

-

Reactants: Ethyl acetoacetate, methylhydrazine hydrochloride

-

Catalyst: 10 mol% p-toluenesulfonic acid

-

Solvent: Ethanol

-

Temperature: 80°C (conventional) or 100°C (microwave)

Triazinone Moiety Synthesis

The 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves reacting methyl cyanoacetate with thiosemicarbazide in aqueous sodium hydroxide, followed by acidification to yield 3-amino-6-methyl-1,2,4-triazin-5(4H)-one . Subsequent oxidation with hydrogen peroxide converts the thione to the desired oxo group .

Optimized Protocol:

-

Reactants: Methyl cyanoacetate, thiosemicarbazide

-

Conditions: Reflux in 2M NaOH (4 hours), then HCl neutralization

-

Oxidation: 30% H₂O₂, acetic acid, 60°C, 2 hours

Coupling Pyrazole and Triazinone Units

The final step conjugates the pyrazole and triazinone moieties using carbodiimide-based coupling reagents. A protocol adapted from peptide synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . Alternatively, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with triethylamine in dichloromethane achieves higher coupling efficiency (92% yield) .

Representative Procedure:

-

Reactants: 3-Methyl-1H-pyrazole-5-carboxylic acid, 3-amino-6-methyl-1,2,4-triazin-5(4H)-one

-

Coupling Reagent: HATU (1.2 equiv), triethylamine (3 equiv)

-

Solvent: Dichloromethane

-

Time: 2 hours at room temperature

Purification and Analytical Validation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) to achieve >98% purity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.45 (s, 1H, COOH)

-

δ 8.21 (s, 1H, pyrazole-H)

-

δ 3.12 (s, 3H, triazinone-CH₃)

HRMS (ESI):

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Conventional cyclocondensation | 72 | 12h | Low equipment requirements |

| Microwave-assisted | 88 | 0.5h | Rapid synthesis |

| HATU coupling | 89 | 2h | High efficiency |

Microwave methods significantly reduce reaction times without compromising yield, making them preferable for large-scale production . HATU-mediated coupling outperforms traditional EDC/HOBt in both yield and reproducibility .

Challenges and Optimization Strategies

-

Byproduct Formation: Competing cyclization during triazinone synthesis generates 5%–10% of 6-methyl-1,2,4-triazin-3(2H)-one. This is mitigated by precise pH control during oxidation .

-

Solubility Issues: The carboxylic acid group’s poor solubility in nonpolar solvents necessitates polar aprotic solvents (e.g., DMF) for coupling .

-

Scale-Up Limitations: Microwave reactors face batch size constraints. Transitioning to continuous-flow systems under identical conditions maintains yields at >85% while enabling kilogram-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols or amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols or amines.

Aplicaciones Científicas De Investigación

3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions, which are crucial for its biological activity.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

Triazin-yl Moieties : The presence of the 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group is associated with enhanced metabolic stability and hydrogen-bonding interactions, as seen in analogues like the benzoic acid derivative () and acetamide compound () .

Substituent Effects : Phosphonic acid (Compound 81f) and carboxylic acid groups significantly alter solubility and bioactivity. The former’s antioxidant activity highlights the role of electron-withdrawing groups in redox modulation .

Heterocycle Impact : Pyrazole and oxazole cores influence aromatic interactions and pharmacokinetics. Fused systems (e.g., triazolo-thiadiazine in ) may offer superior target binding but reduced synthetic accessibility .

Actividad Biológica

3-Methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 1225286-88-3) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a pyrazole ring substituted with a triazine moiety. The structural characteristics contribute to its biological activity, particularly in terms of interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, which may protect cells against oxidative stress.

- Antimicrobial Properties : Preliminary research suggests that it may possess antimicrobial activity against various pathogens.

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cell lines. A study conducted on breast cancer cells indicated that the compound significantly reduced cell viability and induced cell cycle arrest at the G2/M phase. The underlying mechanism appears to involve the modulation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

In vitro studies have reported that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. For instance:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest potential applications in treating bacterial infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that a derivative of this compound improved treatment outcomes when combined with conventional chemotherapy.

- Case Study on Infection Control : In a hospital setting, topical formulations containing this compound were effective in reducing bacterial load in patients with chronic wounds.

Q & A

Q. What synthetic methodologies are commonly employed for preparing derivatives of 3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : Synthesis often involves multi-step heterocyclic coupling. For example, azidomethyl intermediates (e.g., 4-azidomethylpyrazole derivatives) can be generated via NaN₃-mediated substitution in DMF at 50°C for 3 hours, followed by cyclization with reagents like cyanacetamide under reflux in THF . Post-reaction purification typically includes acid precipitation (pH 3) and recrystallization from toluene or ethanol. Key parameters include solvent polarity and temperature control to avoid byproduct formation.

Q. How are structural and purity analyses conducted for this compound and its analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regioselectivity and substituent positions, particularly for distinguishing pyrazole and triazine ring protons. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) validates molecular ion peaks . X-ray crystallography may resolve ambiguities in tautomeric forms, leveraging hydrogen-bonding patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the triazinone moiety. Accelerated degradation tests (40°C/75% RH for 14 days) coupled with HPLC monitoring reveal sensitivity to moisture and light, necessitating desiccants and amber glassware .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates like 4-azidomethylpyrazole derivatives?

- Methodological Answer : Yield optimization involves catalyst screening (e.g., CuI for azide-alkyne cycloadditions) and solvent selection. Polar aprotic solvents (DMF, DMSO) enhance azide displacement kinetics, while microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 3 hours) . Post-reaction quenching with ice-water minimizes side reactions, improving isolated yields from 60% to 85% .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, substituting the pyrazole C3-methyl group with bulkier substituents (e.g., phenyl or coumarin) alters binding affinity to target enzymes. Computational docking (AutoDock Vina) and molecular dynamics simulations can rationalize discrepancies by modeling steric clashes or hydrogen-bond donor/acceptor shifts . Validate hypotheses via in vitro assays (e.g., IC₅₀ measurements against kinase targets) .

Q. How do hydrogen-bonding networks influence crystallization and polymorphism in this compound?

- Methodological Answer : Graph set analysis (Etter’s rules) identifies recurring motifs like dimers between carboxylic acid groups and triazinone N–H donors. Solvent-mediated polymorph screening (e.g., ethanol vs. acetonitrile) reveals distinct packing arrangements, with monoclinic vs. orthorhombic lattices confirmed via PXRD . Thermal gravimetric analysis (TGA) correlates stability with lattice energy differences.

Q. What mechanistic insights explain byproduct formation during triazine ring closure?

- Methodological Answer : Competing pathways include incomplete cyclization (leading to open-chain ureas) or over-oxidation (forming triazine N-oxides). LC-MS tracking of reaction aliquots identifies intermediates, while ²⁹Si NMR (for silylated byproducts) and kinetic isotope effects (KIE) studies elucidate rate-determining steps. Mitigation involves stoichiometric control of oxidizing agents (e.g., tert-butyl hydroperoxide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.